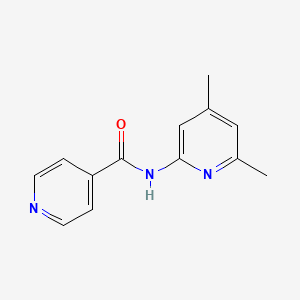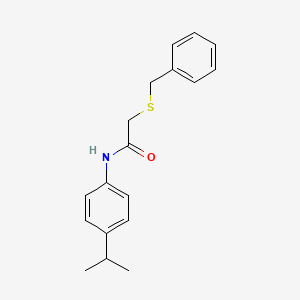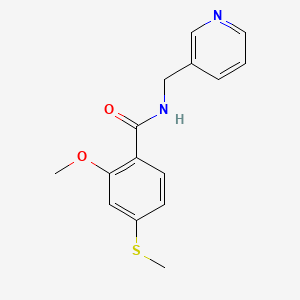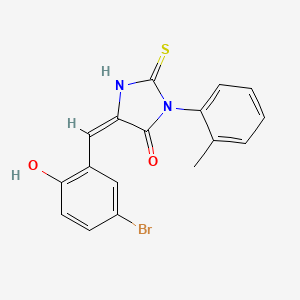![molecular formula C21H23N3O2S B5709293 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide, also known as MN-64, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to a class of compounds known as sulfonamides, which have been used for decades as antibiotics and antifungal agents. However, MN-64 has shown promise in a different area of research, specifically in the field of neuroscience and drug discovery.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide is still being studied, but it is believed to involve modulation of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in several cellular processes, including the regulation of calcium signaling, oxidative stress, and apoptosis. This compound has been shown to enhance the activity of the sigma-1 receptor, which may lead to increased neuronal survival and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the ability to reduce oxidative stress, decrease inflammation, and improve cognitive function. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide is its high affinity for the sigma-1 receptor, which makes it a promising candidate for drug development. However, there are also several limitations to its use in lab experiments, including its low solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several potential future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and safety profiles. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the potential of this compound in the field of drug discovery and neuroscience.
Méthodes De Synthèse
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide involves several steps, starting with the reaction of 2-naphthalenesulfonyl chloride with 4-(4-methyl-1-piperazinyl)aniline in the presence of a base such as triethylamine. This is followed by purification and isolation of the product using column chromatography. The final product is a white crystalline powder with a melting point of around 180°C.
Applications De Recherche Scientifique
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has been extensively studied for its potential use as a therapeutic agent for several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating several cellular processes such as calcium signaling, oxidative stress, and neuronal survival.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-23-12-14-24(15-13-23)20-9-7-19(8-10-20)22-27(25,26)21-11-6-17-4-2-3-5-18(17)16-21/h2-11,16,22H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZUUMCJRWBPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)









